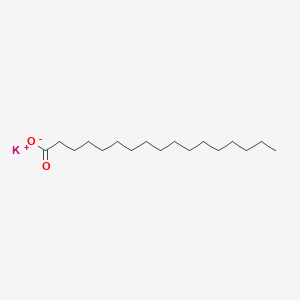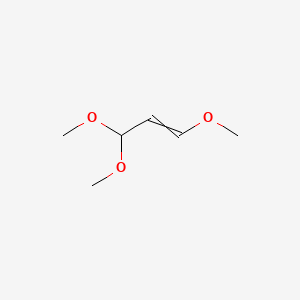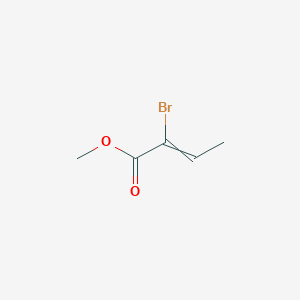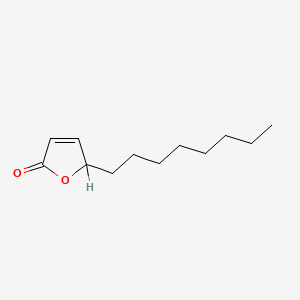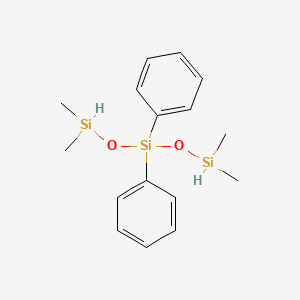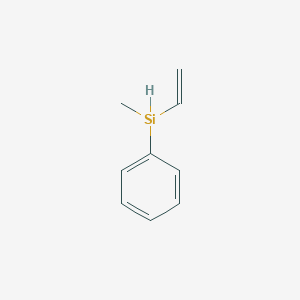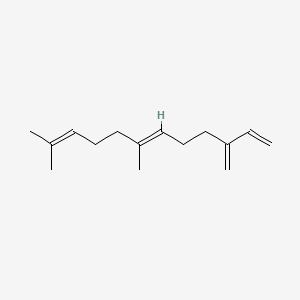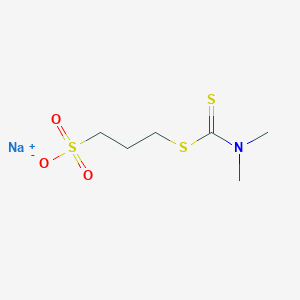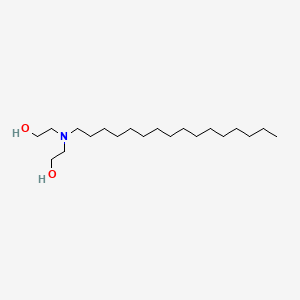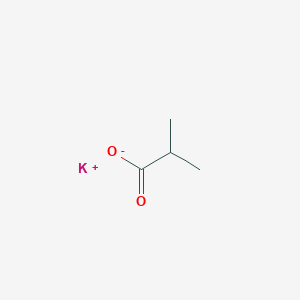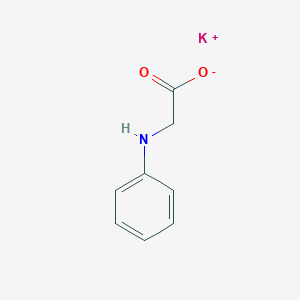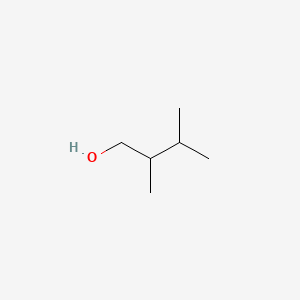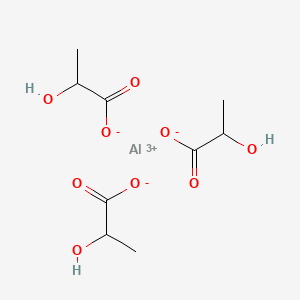
Aluminumlactate
描述
Aluminumlactate, also known as aluminum lactate, is a compound formed by the reaction of aluminum with 2-hydroxypropanoic acid (lactic acid). This compound is of significant interest due to its applications in various fields, including materials science, chemistry, and industry. It is known for its role as a chelating agent and its ability to form hydrotalcite-like compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxypropanoic acid aluminium salt typically involves the reaction of aluminum hydroxide or aluminum chloride with lactic acid. The reaction is carried out in an aqueous medium, and the conditions such as temperature and pH are carefully controlled to ensure the formation of the desired product. The general reaction can be represented as: [ \text{Al(OH)}_3 + 3 \text{C}_3\text{H}_6\text{O}_3 \rightarrow \text{Al(C}_3\text{H}_5\text{O}_3)_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of aluminum lactate involves similar principles but on a larger scale. The process may include additional steps such as purification and crystallization to obtain a high-purity product. The use of continuous reactors and automated control systems ensures consistent quality and efficiency in production.
化学反应分析
Types of Reactions
Aluminumlactate undergoes various chemical reactions, including:
Chelation: It acts as a chelating agent, forming stable complexes with metal ions.
Hydrolysis: In the presence of water, it can hydrolyze to release lactic acid and aluminum ions.
Complex Formation: It can form hydrotalcite-like compounds with magnesium ions.
Common Reagents and Conditions
Common reagents used in reactions involving aluminum lactate include water, magnesium salts, and other metal ions. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from reactions involving aluminum lactate include hydrotalcite-like compounds and various metal-lactate complexes. These products have applications in materials science and industrial processes.
科学研究应用
Aluminumlactate has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent and in the synthesis of hydrotalcite-like compounds.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical materials.
Industry: It is used in the production of refractory castables, where it improves hydration and drying behavior, leading to enhanced mechanical properties and spalling resistance
作用机制
The mechanism of action of 2-hydroxypropanoic acid aluminium salt involves its ability to chelate metal ions and form stable complexes. This chelation process can alter the hydration and drying behavior of materials, as seen in its application in refractory castables. The formation of hydrotalcite-like compounds is a key aspect of its mechanism, providing enhanced properties to the materials in which it is used .
相似化合物的比较
Similar Compounds
Magnesium lactate: Similar in structure but involves magnesium instead of aluminum.
Calcium lactate: Another similar compound where calcium replaces aluminum.
Zinc lactate: Involves zinc and has different properties and applications.
Uniqueness
Aluminumlactate is unique due to its specific interactions with aluminum ions, leading to the formation of hydrotalcite-like compounds. This property is not observed in magnesium, calcium, or zinc lactates, making aluminum lactate particularly valuable in applications requiring enhanced mechanical strength and spalling resistance .
属性
IUPAC Name |
aluminum;2-hydroxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H6O3.Al/c3*1-2(4)3(5)6;/h3*2,4H,1H3,(H,5,6);/q;;;+3/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYADVIJALMOEQ-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Al+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15AlO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
99874-23-4 (Parent), 537-02-0 (1/3 aluminum) | |
| Record name | Aluminum, tris(lactato)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099874234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9036989 | |
| Record name | Aluminum lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9036989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18917-91-4, 537-02-0, 99874-23-4 | |
| Record name | Tris[2-(hydroxy-κO)propanoato-κO]aluminum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18917-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminum, tris(lactato)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099874234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9036989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALUMINUM LACTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V797H4GG0Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
